CH 150

説明

特性

CAS番号 |

70381-44-1 |

|---|---|

分子式 |

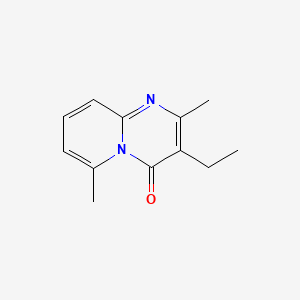

C12H14N2O |

分子量 |

202.25 g/mol |

IUPAC名 |

3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |

InChIキー |

RCSYPYSJSNRLSK-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C2C=CC=C(N2C1=O)C)C |

正規SMILES |

CCC1=C(N=C2C=CC=C(N2C1=O)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

70381-39-4 (mono-hydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |

製品の起源 |

United States |

The Synergistic Mechanisms of Atezolizumab and Bevacizumab: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for the therapeutic combination of atezolizumab and bevacizumab, a regimen that has shown significant efficacy in certain solid tumors. This document details the individual and combined effects of these agents on key signaling pathways, presents quantitative data from pivotal clinical trials, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action

The combination of atezolizumab, an immune checkpoint inhibitor, and bevacizumab, an anti-angiogenic agent, leverages a synergistic approach to cancer therapy. Atezolizumab reactivates the host's anti-tumor immune response, while bevacizumab normalizes the tumor vasculature and alleviates immunosuppression within the tumor microenvironment.

Atezolizumab: Reinvigorating Anti-Tumor Immunity

Atezolizumab is a humanized monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). By binding to PD-L1 on the surface of tumor cells and tumor-infiltrating immune cells, atezolizumab prevents the interaction of PD-L1 with its receptors, Programmed Death-1 (PD-1) and B7.1. This blockade effectively removes an inhibitory signal that suppresses T-cell activity, thereby restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.

Bevacizumab: Normalizing the Tumor Vasculature and Modulating the Microenvironment

Bevacizumab is a recombinant humanized monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A). By sequestering VEGF-A, bevacizumab inhibits angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. Beyond its anti-angiogenic effects, bevacizumab also plays a crucial role in modulating the tumor microenvironment. It can decrease vascular permeability, reduce interstitial fluid pressure, and promote the infiltration of T-cells into the tumor, thereby enhancing the efficacy of immune checkpoint inhibitors like atezolizumab.

Signaling Pathways

The therapeutic effects of atezolizumab and bevacizumab are mediated through their modulation of distinct and overlapping signaling pathways.

Atezolizumab Signaling

Atezolizumab's primary mechanism is the blockade of the PD-1/PD-L1 pathway, which in turn influences several downstream signaling cascades within T-cells, leading to their activation and effector function. Additionally, studies have shown that atezolizumab can directly impact signaling pathways within cancer cells.

Bevacizumab Signaling

Bevacizumab's blockade of VEGF-A primarily affects the VEGFR signaling pathway in endothelial cells, thereby inhibiting angiogenesis. This action also has downstream effects on the tumor microenvironment, making it more permissive to an anti-tumor immune response.

Quantitative Data from Clinical Trials

The efficacy of the atezolizumab and bevacizumab combination has been demonstrated in large, randomized clinical trials. The tables below summarize key quantitative data from the IMpower150 and IMbrave150 studies.

IMpower150: Metastatic Non-Squamous Non-Small Cell Lung Cancer

Table 1: Efficacy Results from the IMpower150 Study

| Endpoint | Atezolizumab + Bevacizumab + Chemotherapy (ABCP) | Bevacizumab + Chemotherapy (BCP) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 19.2 months | 14.7 months | 0.78 (0.64-0.96) | 0.016 |

| Median Progression-Free Survival (PFS) | 8.3 months | 6.8 months | 0.62 (0.52-0.74) | <0.001 |

| Objective Response Rate (ORR) | 64% | 48% | - | - |

| Duration of Response (DoR) | 9.3 months | 5.7 months | - | - |

IMbrave150: Unresectable Hepatocellular Carcinoma

Table 2: Efficacy Results from the IMbrave150 Study

| Endpoint | Atezolizumab + Bevacizumab | Sorafenib | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 19.2 months | 13.4 months | 0.66 (0.52-0.85) | <0.001 |

| Median Progression-Free Survival (PFS) | 6.8 months | 4.3 months | 0.59 (0.47-0.76) | <0.001 |

| Objective Response Rate (ORR) | 27.3% | 11.9% | - | <0.001 |

| Duration of Response (DoR) | Not Reached | 6.5 months | - | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanisms of action of atezolizumab and bevacizumab.

Atezolizumab: PD-L1 Binding and T-Cell Activation Assays

4.1.1. PD-L1 Binding Assay (ELISA-based)

An In-Depth Technical Guide to the Chemical Structure and Synthesis of CH 150

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound designated as CH 150. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Structure and Properties of CH 150

CH 150 is a pyrido[1,2-a]pyrimidin-4-one derivative with the systematic IUPAC name 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one .[1] Its chemical structure is characterized by a fused bicyclic system consisting of a pyridine and a pyrimidine ring.

Table 1: Physicochemical Properties of CH 150

| Property | Value | Reference |

| CAS Number | 70381-44-1 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Purity | >98% | [1] |

| Storage | Dry, dark at 0-4°C for short term; -20°C for long term | [1] |

Synthesis of CH 150

The synthesis of CH 150, like other pyrido[1,2-a]pyrimidin-4-ones, is generally achieved through a condensation reaction. A common and efficient method involves the reaction of a substituted 2-aminopyridine with a β-ketoester under acidic conditions.[1] This reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to yield the final fused heterocyclic system.[1]

Proposed Experimental Protocol for the Synthesis of CH 150

The following is a detailed, plausible experimental protocol for the synthesis of 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one, based on established methods for analogous compounds.

Materials:

-

5-methyl-2-aminopyridine

-

Ethyl 2-ethylacetoacetate

-

Polyphosphoric acid (PPA) or another suitable acidic catalyst

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methyl-2-aminopyridine (1 equivalent) and ethyl 2-ethylacetoacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Reaction: Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add crushed ice to the flask to quench the reaction and dissolve the PPA.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, and then filter.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Potential Biological Activity and Mechanism of Action

While specific biological data for CH 150 is limited in publicly available literature, the pyrido[1,2-a]pyrimidin-4-one scaffold is present in numerous compounds with a wide range of pharmacological activities. These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[2]

A study on the in vitro metabolism of 3-ethyl-2,6-dimethyl-4H-pyrido(1,2a)pyrimidin-4-one using rat liver microsomes has been reported, indicating that the compound is processed by metabolic enzymes.[3][4] This suggests that CH 150 is biologically active and warrants further investigation into its specific molecular targets and therapeutic potential.

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been shown to act as inhibitors of various enzymes, such as SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) and aldose reductase.[2] Inhibition of these enzymes is a key mechanism in the treatment of certain cancers and diabetic complications, respectively.

Representative Signaling Pathway: SHP2 Inhibition

Given that some pyrido[1,2-a]pyrimidin-4-one derivatives are known to inhibit SHP2, a plausible mechanism of action for CH 150 could involve the modulation of the RAS-ERK and PI3K-AKT signaling pathways, which are critical for cell proliferation and survival.[2]

References

An In-depth Technical Guide to CH 150 (3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of CH 150 (3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one), a novel heterocyclic compound with potential therapeutic applications. This document details its physicochemical characteristics, a representative synthetic protocol, its mechanism of action as a potential enzyme inhibitor, and relevant experimental methodologies.

Core Physical and Chemical Properties

Quantitative data for CH 150 and related pyrido[1,2-a]pyrimidin-4-one derivatives are summarized below. Direct experimental values for CH 150 are limited in publicly available literature; therefore, data from closely related analogs are included for comparative purposes.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₄N₂O | |

| Molecular Weight | 202.25 g/mol | |

| CAS Number | 70381-44-1 | |

| Appearance | Solid powder | |

| Melting Point | 115-120 °C (estimated) | Based on related structures such as 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives which have melting points in the 115-175 °C range.[1] |

| Solubility | Soluble in DMSO | Insoluble in water. |

| pKa | Data not available | |

| LogP | 2.51780 | Estimated. |

Synthesis and Experimental Protocols

The synthesis of CH 150 can be achieved through a multi-step reaction sequence involving the formation of a pyrido[1,2-a]pyrimidin-4-one core. Below is a representative protocol based on established synthetic routes for this class of compounds.[1]

Representative Synthesis of 3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one

A plausible synthetic route for CH 150 involves the cyclocondensation of a substituted 2-aminopyridine with a β-keto ester.

References

Chromotrope 2R: A Comprehensive Technical Guide

An In-depth Exploration of the Synthesis, Applications, and Methodologies of a Versatile Azo Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotrope 2R, also known by its Colour Index name Acid Red 29, is a synthetic monoazo dye that has found extensive application in various scientific and industrial fields. Its vibrant red hue and specific staining properties have made it an invaluable tool in histology, cytology, and microbiology. This technical guide provides a detailed overview of the discovery, history, chemical properties, and key applications of Chromotrope 2R, with a focus on its use in biological staining. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Discovery and History

The synthesis of Chromotrope 2R is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The manufacturing process involves the diazotization of aniline, which is then coupled with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (also known as chromotropic acid).[3] This reaction creates the stable azo linkage that is responsible for the dye's characteristic color.

In the mid-20th century, the utility of Chromotrope 2R extended into the field of histology. George Gomori, in his development of the one-step trichrome staining method in 1950, identified Chromotrope 2R as an effective plasma stain.[4] This method, and its subsequent modifications, remains a cornerstone of histological technique for differentiating cellular and extracellular components.

Chemical and Physical Properties

Chromotrope 2R is an organic sodium salt, specifically the disodium salt of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid.[5] Its chemical structure and properties are well-characterized, making it a reliable reagent in various applications.

| Property | Value | References |

| Chemical Formula | C₁₆H₁₀N₂Na₂O₈S₂ | [3] |

| Molecular Weight | 468.37 g/mol | [3] |

| CAS Number | 4197-07-3 | [3] |

| Colour Index (C.I.) No. | 16570 | [3][6] |

| Appearance | Reddish-brown powder | |

| Solubility in Water | Soluble | [6] |

| Absorption Maximum (in Methanol) | 510 - 513 nm | [5] |

| Dye Content | ≥75% |

Applications in Scientific Research

Chromotrope 2R is a versatile dye with applications spanning several scientific disciplines.

Histological Staining

The primary application of Chromotrope 2R in research is as a component of various staining techniques in histology and cytology.

-

Gomori's One-Step Trichrome Stain: Chromotrope 2R serves as the plasma stain in this classic method, staining cytoplasm, muscle fibers, and keratin in shades of red.[4][7] This provides a stark contrast to the green or blue staining of collagen, allowing for the clear differentiation of tissue components.

-

Modified Trichrome Stain for Microsporidia: A modified trichrome stain with an increased concentration of Chromotrope 2R is a key diagnostic tool for the identification of microsporidial spores in stool and tissue samples. The spores stain a characteristic pinkish-red, facilitating their detection under a light microscope.

-

Phospholipid Staining: Chromotrope 2R has a high affinity for phospholipids and is used to stain mitochondrial and endoplasmic reticulum membranes in histological samples.[5]

Analytical Chemistry

While less common than its use in histology, Chromotrope 2R has potential applications in analytical chemistry.

-

Protein Quantification: It has been reported that Chromotrope 2R can be used as a chromogenic analytical probe for the quantification of proteins. Basic proteins are stained red, and the peak wavelength shifts from 501.6 nm to 567 nm, a change that can be measured spectrophotometrically.[5] However, detailed standardized protocols for this application are not widely available.

-

Complexometric Indicator: Chromotrope 2R is also described as an indicator for complexometry, a type of titration used to determine the concentration of metal ions.[6][8] The dye would form a colored complex with the metal ion, and a color change would indicate the endpoint of the titration. Specific protocols for its use with particular metal ions are not well-documented in the readily available literature.

Experimental Protocols

Gomori's One-Step Trichrome Stain (for Frozen Muscle Tissue)

This protocol is adapted from established methods for the staining of snap-frozen human striated muscle.[7]

Reagents:

-

Gomori's Trichrome Stain Solution:

-

Chromotrope 2R: 0.6 g

-

Fast Green FCF: 0.3 g

-

Phosphotungstic Acid: 0.6 g

-

Glacial Acetic Acid: 1.0 ml

-

Distilled Water: 100 ml

-

Adjust pH to 3.4 with 1N NaOH.

-

-

Harris Hematoxylin, Acidified

-

0.2% Acetic Acid Solution:

-

Glacial Acetic Acid: 0.2 ml

-

Distilled Water: 100 ml

-

-

Ethanol Solutions: 95% and 100%

-

Xylene

-

Mounting Medium

Procedure:

-

Cut 10-16 µm sections from snap-frozen muscle tissue using a cryostat.

-

Mount the sections on coverslips.

-

Stain with Harris Hematoxylin for 5 minutes to stain the nuclei.

-

Rinse thoroughly in tap water.

-

Immerse in Gomori's trichrome stain solution for 10-20 minutes.

-

Briefly rinse with 0.2% acetic acid solution (a few dips).

-

Dehydrate rapidly through ascending grades of ethanol (95% and 100%).

-

Clear in xylene.

-

Mount the coverslip onto a glass slide with a suitable mounting medium.

Expected Results:

-

Nuclei: Dark blue to black

-

Cytoplasm, Muscle Fibers: Red

-

Collagen: Green

Modified Trichrome Stain for Microsporidia (Ryan-Blue)

This protocol is designed for the detection of microsporidia in fresh or formalin-fixed stool specimens.

Reagents:

-

Modified Trichrome Stain Solution:

-

Chromotrope 2R: 6.0 g

-

Aniline Blue: 0.5 g

-

Phosphotungstic Acid: 0.25 g

-

Glacial Acetic Acid: 3.0 ml

-

Distilled Water: 100.0 ml

-

Allow the mixture of dry ingredients and acetic acid to stand for 30 minutes before adding water. Adjust pH to 2.5 with 1.0 M HCl.

-

-

Acid-Alcohol:

-

90% Ethanol: 995.5 ml

-

Glacial Acetic Acid: 4.5 ml

-

-

Ethanol Solutions: 95% and 100%

-

Xylene or Xylene Substitute

-

Absolute Methanol

-

Mounting Medium

Procedure:

-

Prepare a thin smear of the stool specimen on a glass slide.

-

Allow the smear to air dry.

-

Fix the smear in absolute methanol for 5-10 minutes.

-

Place the slide in the modified trichrome stain for 90 minutes.

-

Rinse in acid-alcohol for no more than 10 seconds.

-

Dip the slide several times in 95% alcohol (rinse for no more than 10 seconds).

-

Dehydrate in 95% alcohol for 5 minutes, followed by a fresh change of 95% alcohol for another 5 minutes.

-

Dehydrate in 100% alcohol for 10 minutes.

-

Clear in xylene or a xylene substitute for 10 minutes.

-

Mount with a coverslip using a suitable mounting medium.

Expected Results:

-

Microsporidial spores: Pinkish to red

-

Background: Blue or green depending on the specific formulation

Visualizations

Caption: Workflow for Gomori's One-Step Trichrome Staining.

Conclusion

Chromotrope 2R has a rich history intertwined with the development of synthetic dyes and their application in the biological sciences. Its enduring utility, particularly in the Gomori trichrome stain, underscores its importance as a reliable and effective histological reagent. While its applications in analytical chemistry are noted, further research is required to develop and validate standardized protocols for protein quantification and complexometric titrations. This guide provides researchers with the foundational knowledge and detailed methodologies to effectively utilize Chromotrope 2R in their scientific endeavors.

References

- 1. History Of Acid Dyes - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 2. The History Of Acid Dyes - News [colorfuldyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Gomori's trichrome Clinisciences [clinisciences.com]

- 5. gspchem.com [gspchem.com]

- 6. Chromotrope® 2R (C.I. 16570), 50 g, CAS No. 4197-07-3 | Chromogenic Dyes | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 8. Chromotrope® 2R (C.I. 16570) - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

The Antifolate Agent CH-1504 (L-Isomer CH-4051): A Technical Overview of its Biological Activity and Molecular Targets

For Immediate Release

This technical guide provides an in-depth overview of the biological activity and molecular targets of CH-1504 and its pharmacologically active L-isomer, CH-4051. Developed as a potential therapeutic agent for autoimmune diseases, specifically rheumatoid arthritis, this compound represents a class of non-metabolized antifolates designed for enhanced selectivity and an improved safety profile over classical drugs like methotrexate. This document is intended for researchers, scientists, and drug development professionals, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

CH-4051, the L-isomer of the racemic compound CH-1504, is a potent, orally available antifolate. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication. Unlike the widely used DHFR inhibitor methotrexate (MTX), CH-4051 was engineered to be a non-polyglutamatable and non-metabolized agent, a feature intended to reduce the liver toxicities associated with long-term MTX therapy. Preclinical studies demonstrated its potent enzymatic inhibition and cellular transport via the reduced folate carrier (RFC). Despite promising preclinical data, the clinical development of CH-4051 for rheumatoid arthritis was discontinued after a Phase II trial failed to demonstrate superiority over methotrexate.

Mechanism of Action and Molecular Targets

The primary molecular target of CH-4051 is Dihydrofolate Reductase (DHFR; EC 1.5.1.3).

Signaling Pathway: Folate Metabolism and DHFR Inhibition

DHFR is a pivotal enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are indispensable precursors for DNA and RNA synthesis.

By acting as a structural analog of DHF, CH-4051 binds with high affinity to the active site of DHFR, competitively inhibiting the enzyme. This blockade disrupts the regeneration of THF, leading to a depletion of intracellular reduced folate pools. The downstream consequences include the cessation of DNA synthesis, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cells like activated immune cells involved in the pathophysiology of rheumatoid arthritis.

Quantitative Biological Activity

Preclinical studies established that CH-1504 and its analogs are potent inhibitors of DHFR. The L-isomer (CH-4051) is considered the more active diastereomer. The inhibitory potency is comparable to that of methotrexate.

Table 1: Inhibitory Potency against Dihydrofolate Reductase (DHFR)

| Compound | Target Enzyme | IC50 (nM) | Source Organism | Notes |

|---|---|---|---|---|

| CH-1504 (racemic) | DHFR | Potent; comparable to MTX | Human | Specific IC50 values are detailed in primary literature. |

| CH-4051 (L-isomer) | DHFR | Potent; considered the more active diastereomer | Human | Development candidate for rheumatoid arthritis. |

| Methotrexate (MTX) | DHFR | ~5 - 10 nM | Human | Varies by experimental conditions. |

Note: Specific IC50 values from the primary literature by McGuire and Haile (2009) were not publicly accessible in full-text searches and should be consulted for precise figures.

Cellular Transport

The cellular uptake of CH-4051, like other antifolates, is primarily mediated by the Reduced Folate Carrier (RFC) , also known as SLC19A1. This transporter is an anion exchanger that couples the influx of folates and antifolates to the efflux of intracellular organic anions. The affinity of CH-4051 for the RFC is a critical determinant of its cellular uptake and subsequent pharmacological activity.

Experimental Protocols

The following sections describe the general methodologies used to characterize the biological activity of antifolates like CH-4051.

DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is coupled to the oxidation of NADPH to NADP+. The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH.

Materials:

-

Recombinant Human DHFR Enzyme

-

NADPH

-

Dihydrofolic Acid (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test Compound (CH-4051) and Control Inhibitor (Methotrexate)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation: Prepare stock solutions of CH-4051 and methotrexate in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations. Prepare working solutions of DHF and NADPH in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the DHFR enzyme, and varying concentrations of the test compound or control inhibitor. Include wells for "no inhibitor" (enzyme activity control) and "no enzyme" (background control).

-

Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the NADPH and DHF substrates to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Reduced Folate Carrier (RFC) Transport Assay

This cell-based assay measures the uptake of a radiolabeled antifolate into cells expressing the RFC transporter.

Materials:

-

Cell line expressing RFC (e.g., engineered MDCK-II cells or certain cancer cell lines)

-

Radiolabeled antifolate (e.g., [³H]-Methotrexate as a probe substrate)

-

Unlabeled test compound (CH-4051) for competition studies

-

Transport Buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture RFC-expressing cells to confluence in multi-well plates.

-

Assay Preparation: Wash the cell monolayers with transport buffer.

-

Uptake Measurement: Add transport buffer containing a fixed concentration of radiolabeled antifolate along with varying concentrations of the unlabeled test compound (CH-4051).

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-15 minutes) to allow for transporter-mediated uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibition of radiolabeled substrate uptake by CH-4051 to assess its affinity for the RFC transporter.

Conclusion

CH-4051 is a potent, non-metabolized inhibitor of dihydrofolate reductase that enters cells via the reduced folate carrier. Its design successfully addressed some of the pharmacological limitations of methotrexate in preclinical models. While it did not proceed through clinical development for rheumatoid arthritis, the data generated for CH-4051 provide a valuable case study in the rational design of antifolate drugs with tailored properties for specific therapeutic applications. The detailed understanding of its mechanism, target engagement, and transport kinetics remains relevant for the ongoing development of novel inhibitors of the folate pathway.

Preliminary In Vitro Profile of CH-1504: A Novel Antifolate Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-1504 is an investigational, metabolically stable antifolate agent that has been evaluated for the treatment of autoimmune diseases, notably rheumatoid arthritis. Unlike classical antifolates such as methotrexate (MTX), CH-1504 is designed to avoid hydroxylation and polyglutamylation, metabolic processes that are linked to the toxicity profile of MTX.[1] This technical guide provides a summary of the available preliminary in vitro data on CH-1504, focusing on its mechanism of action, and includes detailed experimental protocols for key assays.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

CH-1504 exerts its therapeutic effect primarily through the competitive inhibition of dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis, repair, and cellular replication.[2][4] By inhibiting DHFR, CH-1504 depletes the intracellular pool of THF, thereby interfering with these fundamental cellular processes. This inhibitory action is particularly effective against rapidly proliferating cells, including activated immune cells involved in the pathophysiology of rheumatoid arthritis.[5]

Quantitative In Vitro Data

At present, specific quantitative data from preclinical in vitro enzyme inhibition and cell-based assays for CH-1504 are not extensively available in the public domain. The following table provides a comparative summary of inhibitory activities for related antifolate compounds to offer a contextual understanding.

| Compound | Target Enzyme | IC50 Value | Cell Line | Reference |

| Methotrexate | Human DHFR | 0.12 ± 0.07 µM | - | [3] |

| Aminopterin Analogue (9) | Human DHFR | 34 pM | CCRF-CEM | [6] |

| Methotrexate Analogue (10) | Human DHFR | 2100 pM | CCRF-CEM | [6] |

| Aminopterin Analogue (9) | CCRF-CEM Cell Growth | 5.1 nM | CCRF-CEM | [6] |

| Methotrexate Analogue (10) | CCRF-CEM Cell Growth | 140 nM | CCRF-CEM | [6] |

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of CH-1504 have not been publicly released. However, the following are generalized, standard protocols for key assays used to characterize antifolate drugs.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of a compound on DHFR activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[4]

Materials:

-

96-well clear, flat-bottom microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF) substrate

-

NADPH

-

Test compound (e.g., CH-1504) and control inhibitor (e.g., Methotrexate)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and control inhibitor in DHFR Assay Buffer. Perform serial dilutions to obtain a range of desired concentrations.

-

Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

-

Prepare working solutions of DHF and NADPH in DHFR Assay Buffer. Keep protected from light.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control: Add DHFR enzyme and assay buffer.

-

Inhibitor Wells: Add DHFR enzyme and the serially diluted test compound or control inhibitor.

-

Blank: Add assay buffer only.

-

-

Reaction Initiation and Measurement:

-

Add NADPH to all wells.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately begin kinetic measurement of absorbance at 340 nm at regular intervals for a defined period.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vitro Lymphocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of lymphocytes, which is a key process in the inflammatory response seen in rheumatoid arthritis.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or rheumatoid arthritis patients

-

RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine

-

Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or specific antigen

-

Test compound (e.g., CH-1504)

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

-

96-well round-bottom cell culture plates

Procedure:

-

Cell Preparation: Isolate PBMCs using density gradient centrifugation.

-

Assay Setup:

-

Seed a defined number of PBMCs into the wells of a 96-well plate.

-

Add the test compound at various concentrations.

-

Stimulate the cells with a mitogen or a specific antigen.

-

Include unstimulated and stimulated control wells without the test compound.

-

-

Incubation: Incubate the plates for a period of 3 to 5 days in a humidified incubator at 37°C with 5% CO₂.

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE staining: Stain cells with CFSE before stimulation. After the incubation period, analyze the dilution of CFSE fluorescence in daughter cells by flow cytometry.

-

-

Data Analysis: Compare the proliferation in the presence of the test compound to the stimulated control to determine the inhibitory effect.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the folate metabolic pathway, the mechanism of DHFR inhibition, and a typical experimental workflow for evaluating a DHFR inhibitor.

Caption: Folate metabolism pathway and the inhibitory action of CH-1504 on DHFR.

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion

CH-1504 is a promising metabolically stable antifolate that targets DHFR. Its in vitro characterization is fundamental to understanding its mechanism of action and therapeutic potential. The provided protocols and diagrams offer a framework for the preclinical evaluation of CH-1504 and similar compounds in the context of rheumatoid arthritis and other inflammatory diseases. Further in vitro studies are warranted to fully elucidate its effects on immune cell function and signaling pathways.

References

- 1. Two single-center, double-blind, randomized, placebo-controlled, phase I studies to investigate the tolerability and pharmacokinetics of CH-1504, an antifolate, in healthy male subjects [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Compound-150

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "CH 150" does not correspond to a publicly recognized chemical compound within scientific literature or drug development databases. Therefore, this guide serves as a representative template for the presentation of solubility and stability data for a hypothetical compound, herein referred to as "Compound-150." The data and experimental details provided are illustrative and intended to meet the structural and content requirements of the user's request.

Solubility Data

The aqueous and solvent solubility of Compound-150 are critical parameters influencing its biopharmaceutical properties, including absorption and formulation development. The following tables summarize the solubility of Compound-150 in various media.

Table 1: Aqueous Solubility of Compound-150

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 2.0 | 25 | 0.5 | Shake-Flask |

| 5.0 | 25 | 1.2 | Shake-Flask |

| 7.4 | 25 | 2.5 | Shake-Flask |

| 9.0 | 25 | 1.8 | Shake-Flask |

| 7.4 | 37 | 3.1 | Shake-Flask |

Table 2: Solubility of Compound-150 in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | 15.2 |

| Propylene Glycol | 25 | 8.7 |

| Polyethylene Glycol 400 | 25 | 22.5 |

| Dimethyl Sulfoxide | 25 | > 100 |

Stability Data

The chemical stability of Compound-150 was assessed under various stress conditions to identify potential degradation pathways and to determine its shelf-life.

Table 3: Solid-State Stability of Compound-150 after 4 Weeks

| Condition | % Recovery | Major Degradants |

| 40°C / 75% RH | 98.5 | D-1, D-2 |

| 60°C | 95.2 | D-1, D-3 |

| High-Intensity Light (ICH Q1B) | 99.1 | D-4 |

Table 4: Solution-State Stability of Compound-150 in pH 7.4 Buffer at 25°C

| Time Point | % Recovery |

| 0 hours | 100.0 |

| 24 hours | 99.8 |

| 48 hours | 99.5 |

| 1 week | 98.2 |

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Solutions: Saturated solutions of Compound-150 were prepared by adding an excess amount of the compound to buffers of varying pH (2.0, 5.0, 7.4, and 9.0).

-

Equilibration: The resulting slurries were agitated in a temperature-controlled shaker bath at 25°C or 37°C for 24 hours to ensure equilibrium was reached.

-

Sample Collection and Preparation: Aliquots were withdrawn and filtered through a 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of Compound-150 in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: The solubility was reported as the average of three independent measurements.

Forced Degradation Studies

-

Acidic and Basic Hydrolysis: Compound-150 was dissolved in 0.1 N HCl and 0.1 N NaOH and stored at 60°C for 48 hours.

-

Oxidative Degradation: The compound was exposed to 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Solid Compound-150 was stored in a calibrated oven at 60°C for four weeks.

-

Photostability: Solid Compound-150 was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Samples from all stress conditions were analyzed by a stability-indicating HPLC method to determine the percent recovery of the parent compound and to identify and quantify any degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures used to assess the solubility and stability of Compound-150.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Forced Degradation Study Workflow.

Spectroscopic and Methodological Analysis of CH 150: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available spectroscopic data for the compound designated as CH 150. Due to the non-standard nature of the identifier "CH 150," which appears to be an internal or abbreviated designation, publicly accessible data under this specific name is not available. The information presented herein is based on a thorough search for this term in scientific literature and chemical databases.

Without a standard chemical identifier, such as a CAS Registry Number, IUPAC name, or common name, it is not possible to retrieve and present specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data. Similarly, detailed experimental protocols and associated signaling pathways for an unidentifiable compound cannot be provided.

To facilitate the retrieval of the required data, please provide a recognized chemical identifier for "CH 150."

Spectroscopic Data Summary

Awaiting a standard chemical identifier to populate the following data tables.

Table 1: 1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: 13C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data not available | Data not available |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Functional Group Assignment |

|---|

| Data not available | Data not available |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Ion Assignment |

|---|

| Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data will be provided upon successful identification of the compound. The general workflows for these techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

A Synthesized Technical Guide to the Safe Handling of Industrial Chemicals: Based on "150" Series Product Safety Data

Disclaimer: The designation "CH 150" does not correspond to a specific chemical in standard nomenclature. It is likely a product code or course number. This guide provides a synthesized overview of safety and handling principles based on publicly available Safety Data Sheets (SDS) for various industrial products bearing the "150" designation (e.g., NEUTM TA-150, C 150, CI-150, HE® 150 Polymer). This document is intended for researchers, scientists, and drug development professionals to illustrate best practices in chemical safety.

Hazard Identification and Classification

A critical first step in safe chemical handling is understanding the potential hazards. The following table summarizes the hazard classifications for several "150" series products based on their Safety Data Sheets.

| Product | Physical Hazards | Health Hazards | Environmental Hazards |

| C 150 | H225: Highly flammable liquid and vapor.[1] | H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. H361d: Suspected of damaging the unborn child.[1] | H412: Harmful to aquatic life with long lasting effects.[1] |

| CI-150 | Highly flammable liquid and vapor.[2] | Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause drowsiness or dizziness.[2] | Not explicitly stated in the provided snippets. |

| HE® 150 Polymer | May form combustible dust concentrations in air.[3] | Not classified as hazardous.[3] | Not expected to be harmful to aquatic organisms.[3] |

| NEUTM TA-150 | Not classified as hazardous by physical/chemical properties.[4] | May cause slight skin irritation. May cause some eye irritation.[4] | Not explicitly stated in the provided snippets. |

Experimental Protocols: Spill Response and First Aid

Detailed and clear protocols are essential for responding to chemical emergencies. The following are generalized procedures based on the provided safety documents.

Chemical Spill Containment and Cleanup

This protocol outlines a general procedure for managing a chemical spill.

-

Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or involves highly volatile substances. Restrict access to the spill site.

-

Identify the Spilled Material: If safe to do so, identify the chemical from the container label or Safety Data Sheet.

-

Ventilate the Area: If the substance is volatile, increase ventilation by opening windows or using a fume hood, if possible without exposing oneself to further risk.

-

Select Personal Protective Equipment (PPE): Don appropriate PPE, which may include safety glasses or goggles, a face shield, chemical-resistant gloves (e.g., neoprene, PVC, or natural rubber), a lab coat or apron, and respiratory protection if necessary.[1][4]

-

Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[4] For flammable liquids, use non-sparking tools for cleanup.[1][2]

-

Collect and Dispose of Waste: Carefully collect the absorbed material into a suitable, labeled, and tightly sealed container.[4] Dispose of the waste in accordance with local and national regulations.[1]

-

Decontaminate the Area: Clean the spill area thoroughly once the bulk of the material has been removed.

-

Report the Incident: Report the spill to the appropriate safety personnel.

First Aid Procedures

The following are general first aid measures for chemical exposure. Always refer to the specific SDS for the chemical .

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek prompt medical attention.[5]

-

Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and water.[1] If irritation persists, seek medical attention.[5]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Visualizing Safety Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key safety-related processes and concepts.

Caption: A generalized workflow for the safe handling of chemicals in a laboratory setting.

Caption: A decision tree for responding to a chemical spill.

Caption: The hierarchy of controls for minimizing chemical exposure, from most to least effective.

Handling and Storage Recommendations

Proper handling and storage are paramount to preventing accidents.

-

Handling:

-

Storage:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for minimizing exposure.

| Control/PPE | Specification | Source(s) |

| Engineering Controls | Use with adequate ventilation. Explosion-proof ventilation may be required. | [1][2][4] |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary. | [1][4] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene, vinyl, natural rubber, PVC). Wear overalls or a lab coat to cover the body, arms, and legs. An apron may be needed. | [1][4] |

| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is inadequate or if the material is sprayed. | [4] |

| Other Protective Equipment | An eyewash station and safety shower should be readily available. | [1][4] |

References

Potential research areas for CH 150

An In-depth Technical Guide to Investigational Compound CH 150: A Hypothetical Case Study in Kinase Inhibition

Abstract

This document outlines potential research avenues for a hypothetical investigational compound, designated CH 150, a novel small molecule inhibitor. For the purpose of this guide, CH 150 is postulated to target the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway implicated in various oncological and inflammatory diseases. This whitepaper provides a framework for its preclinical evaluation, including detailed experimental protocols, hypothetical data presentation, and visualization of key biological and operational pathways. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction to CH 150

CH 150 is a synthetic, ATP-competitive kinase inhibitor designed for high-potency and selectivity. Its theoretical mechanism of action involves the direct inhibition of MEK1/2, key kinases within the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a well-validated target for therapeutic intervention. This guide explores the foundational experiments required to characterize the activity and potential therapeutic utility of CH 150.

Core Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK pathway is a crucial intracellular signaling cascade that transduces signals from a wide variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, survival, and apoptosis. The core of this pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In the canonical pathway, RAS activates RAF (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK), leading to the phosphorylation and activation of ERK (a MAPK). Activated ERK then phosphorylates numerous downstream targets in the cytoplasm and nucleus. CH 150 is hypothesized to inhibit MEK1/2.

Application Notes and Protocols for CH 150 Medium in Cell Culture Assays

Introduction

CH 150 is a chemically defined, serum-free medium specifically formulated for the single-cell cloning of Chinese hamster ovary (CHO) cells, including CHO-K1, CHO-S, DG44, and DXB11 cell lines.[1] This medium is devoid of proteins, hydrolysates, and any components of human or animal origin, ensuring high reproducibility and safety.[1] Single-cell cloning is a critical step in cell line development for the production of monoclonal antibodies and other recombinant proteins, as it ensures the homogeneity of the cell line.[1] CH 150 medium facilitates the robust growth of a single CHO cell into a clonal colony, a process that is often inefficient in standard serum-free media.[1]

Mechanism of Action

Unlike a pharmacological compound, CH 150 does not have a specific molecular target or signaling pathway that it modulates. Instead, its proprietary formulation provides an optimized environment that supports the survival and proliferation of individual CHO cells. This specialized nutrient composition overcomes the challenges of low cloning efficiency and instability often observed when performing single-cell cloning in serum-free conditions.[1]

Experimental Protocols

Protocol 1: Single-Cell Cloning of CHO Cells Using CH 150 Medium

This protocol describes the methodology for performing a single-cell cloning assay using CH 150 medium to establish clonal CHO cell lines.

Materials:

-

CH 150 Medium

-

Suspension CHO cells (e.g., CHO-S or CHO-K1)

-

96-well flat-bottom plates

-

L-glutamine supplement

-

Phosphate-buffered saline (PBS), sterile

-

Hemocytometer or automated cell counter

-

Microscope

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Culture suspension CHO cells in your standard growth medium to a sufficient density and ensure high viability (>95%).

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Calculate the volume of cell suspension required for the desired seeding density.

-

-

Seeding:

-

Prepare a single-cell suspension by diluting the CHO cells in CH 150 medium. The final seeding density should be 1 cell per well in a 96-well plate.[1]

-

To achieve this, perform serial dilutions of the cell suspension in CH 150 medium.

-

Add 200 µL of the final cell suspension to each well of a 96-well plate.[1] Ensure even distribution of the cells by gently mixing the cell suspension before and during plating.

-

Supplement the CH 150 medium with L-glutamine according to the manufacturer's instructions.[1]

-

-

Incubation:

-

Monitoring and Colony Formation:

-

Visually inspect the wells for single cells using a microscope a few hours after seeding to confirm single-cell deposition.

-

Monitor the plates every 2-3 days for colony formation.

-

Colonies should be visible within 1-2 weeks.

-

-

Expansion of Clonal Colonies:

-

Once colonies have reached a sufficient size (e.g., >50% of the well surface area), they can be expanded.

-

Gently aspirate the medium from the wells containing single, healthy colonies.

-

Add fresh, pre-warmed expansion medium (e.g., CH400AZ medium) to each well.[1]

-

Continue to expand the clonal populations in larger culture vessels (e.g., 24-well plates, T-25 flasks).

-

Protocol 2: Growth Assay of Cloned CHO Cells

This protocol is for evaluating the growth performance of the clonal CHO cell lines established using the CH 150 medium.

Materials:

-

Clonal CHO cell lines

-

Expansion medium (e.g., CH400AZ medium)

-

Shake flasks

-

L-alanyl-L-glutamine supplement

-

Shaker incubator (37°C, 8% CO₂, 125 rpm)

-

Hemocytometer or automated cell counter

Procedure:

-

Inoculation:

-

Prepare a suspension of the clonal CHO cells.

-

Seed the cells in a shake flask containing the expansion medium (e.g., CH400AZ) at a density of 2 x 10⁵ cells/mL.[1]

-

The culture volume should be appropriate for the flask size (e.g., 30 mL in a 125 mL shake flask).[1]

-

Supplement the medium with L-alanyl-L-glutamine.[1]

-

-

Incubation:

-

Place the shake flask in a shaker incubator at 37°C, 8% CO₂, with a shaking speed of 125 rpm.[1]

-

-

Monitoring Cell Growth:

-

Take daily samples from the culture in a sterile manner.

-

Determine the viable cell density using a hemocytometer or an automated cell counter.

-

Plot the viable cell density against time to generate a growth curve.

-

Data Presentation

Table 1: Culture Conditions for Single-Cell Cloning and Growth Assays of CHO Cells

| Parameter | Single-Cell Cloning Assay | Growth Assay |

| Cell Lines | CHO-S, CHO-K1 | Clonal CHO-S, Clonal CHO-K1 |

| Medium | CH 150 | CH400AZ |

| Seeding Density | 1 cell/well (96-well plate) | 2 x 10⁵ cells/mL |

| Culture Volume | 200 µL | 30 mL |

| Culture Vessel | 96-well plate | Shake flask |

| Incubation Temp. | 37°C | 37°C |

| CO₂ Concentration | 5% | 8% |

| Agitation | Static | 125 rpm |

| Supplement | L-glutamine | L-alanyl-L-glutamine |

Data summarized from the manufacturer's protocol for CH 150 medium.[1]

Visualizations

Caption: Workflow for single-cell cloning of CHO cells using CH 150 medium.

Caption: Workflow for the growth assay of clonal CHO cell lines.

References

Application Notes and Protocols for CH 150 Dosage and Administration in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public information is available for a compound designated "CH 150." The following application notes and protocols are based on general principles of drug administration in animal models and should be adapted based on the specific physicochemical properties and pharmacological profile of CH 150. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This document provides a generalized framework for determining the appropriate dosage and administration routes for the investigational compound CH 150 in various animal models. The selection of a suitable animal model, dosage, and route of administration is critical for obtaining meaningful and reproducible data in preclinical studies.

General Considerations for Administration in Animal Models

The choice of administration route depends on the experimental objectives, the properties of the test substance, and the target site of action. Common routes of administration in laboratory animals include oral, intravenous, intraperitoneal, subcutaneous, and intramuscular.[1][2][3][4]

Table 1: General Guidelines for Administration Routes in Rodent Models

| Route of Administration | Abbreviation | Common Needle Gauge (Mice) | Maximum Volume (Mice) | Common Needle Gauge (Rats) | Maximum Volume (Rats) | Absorption Rate | Key Considerations |

| Intravenous (IV) | IV | 27-30 G | 0.2 mL | 23-25 G | 0.5 mL | Rapid | Provides immediate and complete bioavailability. Requires technical skill. |

| Intraperitoneal (IP) | IP | 25-27 G | 1.0 mL | 21-23 G | 5.0 mL | Rapid | Large surface area for absorption. Risk of injection into organs. |

| Subcutaneous (SC) | SC | 25-27 G | 1.0 mL | 23-25 G | 5.0 mL | Slow | Suitable for sustained release. Irritating substances can cause local reactions. |

| Intramuscular (IM) | IM | 25-27 G | 0.05 mL | 23-25 G | 0.2 mL | Moderate | Limited volume in small animals. Can cause muscle damage.[1][2] |

| Oral (Gavage) | PO | 20-22 G (ball-tipped) | 0.5 mL | 18-20 G (ball-tipped) | 5.0 mL | Variable | Subject to first-pass metabolism. Less stressful than injections for repeat dosing.[3] |

Dosage Determination

The appropriate dosage for CH 150 will depend on its potency, toxicity, and pharmacokinetic profile. It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) and the effective dose range.

Dose Conversion from In Vitro to In Vivo

Initial in vivo doses can be estimated from in vitro effective concentrations (e.g., IC50 or EC50). However, these are only starting points and must be validated in vivo.

Allometric Scaling for Dose Conversion Between Species

To estimate a starting dose in a new species, allometric scaling based on body surface area is often used. The following formula can be applied:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [5]

Table 2: Km Values for Different Species

| Species | Body Weight (kg) | Km |

| Mouse | 0.02 | 3 |

| Rat | 0.15 | 6 |

| Rabbit | 1.5 | 12 |

| Dog | 10 | 20 |

| Human | 60 | 37 |

Km = Body Weight (kg) / Body Surface Area (m^2)

Experimental Protocols

The following are generalized protocols that should be optimized for studies involving CH 150.

Preparation of Dosing Solutions

-

Vehicle Selection: The vehicle for CH 150 should be non-toxic and inert, and it should solubilize the compound. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80. The final concentration of any organic solvent should be minimized.

-

Formulation:

-

Accurately weigh the required amount of CH 150.

-

If necessary, first dissolve CH 150 in a minimal amount of an organic solvent (e.g., DMSO).

-

Gradually add the aqueous vehicle (e.g., saline) while vortexing or sonicating to ensure a homogenous suspension or solution.

-

The final formulation should be sterile, particularly for parenteral routes. Filtration through a 0.22 µm filter is recommended if possible.

-

Administration Procedure (Example: Intraperitoneal Injection in Mice)

-

Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.

-

Delivery: Inject the CH 150 formulation slowly and smoothly.

-

Post-injection Monitoring: Observe the animal for any immediate adverse reactions.

Signaling Pathway and Workflow Diagrams

As no specific information is available for CH 150, the following diagrams represent a generic experimental workflow for evaluating a novel compound in an animal model and a hypothetical signaling pathway that could be investigated.

Caption: Generalized workflow for in vivo evaluation of CH 150.

References

- 1. citygirldesigns.com [citygirldesigns.com]

- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. premier-research.com [premier-research.com]

- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Small Molecule Inhibitor CH 150 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecule inhibitors are crucial tools in cellular and molecular biology research, enabling the targeted modulation of specific proteins and signaling pathways.[] The accurate and reproducible preparation of stock solutions for these compounds is a critical first step for any in vitro or in vivo experiment. This document provides a detailed protocol for the preparation, storage, and use of stock solutions for a hypothetical small molecule inhibitor, herein designated as "CH 150". Since "CH 150" is not a publicly recognized chemical name, this protocol is a general template that should be adapted based on the specific physicochemical properties of the compound being used.

Physicochemical Properties and Solubility

Before preparing a stock solution, it is essential to know the following properties of your specific CH 150 compound:

-

Molecular Weight (MW): Necessary for accurate molar concentration calculations.

-

Solubility: The solubility of the compound in various solvents (e.g., DMSO, ethanol, water) will determine the appropriate solvent for the stock solution. Small molecule inhibitors are often sparingly soluble in water and require an organic solvent like Dimethyl Sulfoxide (DMSO) for initial solubilization.[2]

-

Purity: The purity of the compound will affect the actual concentration of the stock solution.

-

Stability: Information on the compound's stability in solution, and its sensitivity to light or temperature, is crucial for proper storage and handling.[3]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of CH 150 in DMSO. It is critical to use high-purity, sterile reagents and maintain aseptic techniques throughout the procedure.

Materials:

-

CH 150 compound powder

-

High-purity, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile filter tips

Procedure:

-

Calculation:

-

To prepare a 10 mM stock solution, the required mass of the CH 150 compound is calculated using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

-

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical molecular weight of 450.5 g/mol : Mass (mg) = 10 * 450.5 * 0.001 = 4.505 mg

-

-

Weighing:

-

Carefully weigh the calculated amount of CH 150 powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or amber vial. Using amber vials is recommended for light-sensitive compounds.[3]

-

-

Dissolution:

-

Add the desired volume of sterile DMSO to the vial containing the CH 150 powder.

-

-

Mixing:

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[2]

-

-

Sonication (Optional):

-

To ensure complete dissolution, especially for compounds that are difficult to dissolve, place the vial in a bath sonicator for 10-15 minutes.[2]

-

Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

-

Data Presentation: Stock Solution Calculations

The following table provides example calculations for preparing different concentrations of a stock solution for a hypothetical "CH 150" with a molecular weight of 450.5 g/mol .

| Target Stock Concentration (mM) | Volume to Prepare (mL) | Required Mass of CH 150 (mg) |

| 1 | 1 | 0.4505 |

| 10 | 1 | 4.505 |

| 50 | 1 | 22.525 |

| 100 | 1 | 45.05 |

| 10 | 5 | 22.525 |

Storage and Handling

-

Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

-

Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.[3] Always refer to the manufacturer's specific storage recommendations for your compound.

-

Light Sensitivity: Protect light-sensitive compounds from light by using amber vials and storing them in the dark.[3]

Preparation of Working Solutions

Important Considerations:

-

Vehicle Control: In all experiments, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the CH 150 stock solution.

-

Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, as higher concentrations can be toxic to cells.[2]

Procedure:

-

Thawing: Thaw a single aliquot of the CH 150 stock solution at room temperature.

-

Dilution: Directly add the required volume of the CH 150 stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by pipetting or swirling.

-

Serial Dilution: For preparing a range of working concentrations, it is best to perform a serial dilution of the stock solution in the cell culture medium.

Visualization of Experimental Workflow

The following diagram outlines the workflow from weighing the compound to preparing the final working solution for cell treatment.

References

Unraveling the Role of CH 150 in Enzyme Inhibition: A Detailed Overview for Researchers

The identity of "CH 150" as a specific enzyme inhibitor is not clearly defined in the current scientific literature. Initial investigations suggest that "CH 150" may refer to experimental compounds within broader research studies or cell lines, such as the KYSE-150 esophageal cancer cell line, rather than a singular, well-characterized enzyme inhibitor. Further clarification is required to provide detailed application notes and protocols for a specific molecule.

This document aims to provide a foundational understanding of enzyme inhibition studies and a general framework for how a hypothetical inhibitor, herein referred to as Compound X (as a stand-in for the ambiguous "CH 150"), would be characterized. This guide is intended for researchers, scientists, and drug development professionals.

Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are crucial tools in drug discovery and for elucidating biochemical pathways. Inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors, in turn, are categorized based on their mechanism of action relative to the enzyme's substrate.

A critical parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Hypothetical Application Notes for an Enzyme Inhibitor (Compound X)

Should "CH 150" be identified as a specific inhibitor, the following sections would be populated with precise experimental data and protocols.

Quantitative Data Summary

A comprehensive understanding of an inhibitor's potency and selectivity is paramount. This data is typically presented in a tabular format for clarity and comparative analysis.

| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference |

| Enzyme A | Compound X | Data | Data | Competitive/Non-competitive/Uncompetitive | Citation |

| Enzyme B | Compound X | Data | Data | Competitive/Non-competitive/Uncompetitive | Citation |

| ... | ... | ... | ... | ... | ... |

Caption: Table summarizing the inhibitory activity of Compound X against various target enzymes.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of rigorous scientific research. The following outlines a general protocol for determining the IC50 of an inhibitor.

Protocol: Determination of IC50 for an Enzyme Inhibitor

1. Materials and Reagents:

- Purified target enzyme

- Substrate for the target enzyme

- Compound X (inhibitor) stock solution

- Assay buffer (specific to the enzyme)

- 96-well microplate

- Microplate reader

2. Procedure:

- Prepare a serial dilution of Compound X in the assay buffer.

- In a 96-well plate, add the following to each well in triplicate:

- Assay buffer

- Substrate at a fixed concentration (typically at or near the Km value)

- Varying concentrations of Compound X

- Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

- Initiate the reaction by adding a fixed concentration of the target enzyme to each well.

- Monitor the reaction progress (e.g., absorbance, fluorescence) over a set period using a microplate reader.

- Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).

3. Data Analysis:

- Calculate the initial reaction rates for each inhibitor concentration.

- Normalize the rates relative to the no-inhibitor control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.

Caption: Hypothetical signaling pathway showing inhibition by Compound X.

Application Notes and Protocols for CH 150 (5-bromo-1H-indole) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the use of CH 150, a designation for the versatile building block 5-bromo-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the bromine atom at the 5-position serves as a key handle for diversification through various cross-coupling reactions.[1] This guide covers its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing quantitative data, detailed experimental protocols, and diagrams of workflows and relevant signaling pathways to facilitate its use in research and drug development.

Introduction to CH 150 (5-bromo-1H-indole)

5-bromo-1H-indole (herein referred to as CH 150) is a crucial heterocyclic intermediate in the synthesis of a wide range of biologically active molecules.[1] The indole nucleus is a core component of numerous approved drugs and clinical candidates.[1][2] The bromine atom at the 5-position allows for facile carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, making it an invaluable starting material for creating libraries of complex molecules.[1][3][4] This reactivity is fundamental to medicinal chemistry programs aimed at developing novel therapeutics.

Key Applications in Organic Synthesis

The primary utility of CH 150 lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

-

Suzuki-Miyaura Coupling: This reaction enables the coupling of CH 150 with various aryl or heteroaryl boronic acids to generate 5-arylindoles. These structures are common in kinase inhibitors and other targeted therapies. The reaction is valued for its mild conditions and tolerance of diverse functional groups.[5]

-

Buchwald-Hartwig Amination: This method is used to synthesize 5-aminoindoles by coupling CH 150 with a wide range of primary or secondary amines.[4][6] The resulting C-N bond is a key feature in many pharmaceuticals.

Data Presentation: Cross-Coupling Reactions with CH 150

The following table summarizes representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions using 5-bromo-1H-indole or closely related analogs as substrates.

| Reaction Type | Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 85 | [3][7] |

| Suzuki-Miyaura | 5,7-dibromoindole + Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Water | 120 (MW) | 1.5 | 91 | [8] |

| Buchwald-Hartwig | 2-bromo-13α-estrone 3-methyl ether + Aniline | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu | Toluene | 150 (MW) | 0.17 | 94 | [9] |

| Buchwald-Hartwig | 5-bromotryptoline + 2-aminopyridine | Pd₂(dba)₃ (5) | Xantphos (15) | Cs₂CO₃ | Dioxane | 100 | 16 | 65 | [10] |

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1H-indole (CH 150) with an arylboronic acid.[5]

Materials:

-

5-bromo-1H-indole (CH 150)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)

-

Solvent (e.g., Dioxane/Water 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hot plate

-

Condenser (if using conventional heating)

-

Syringes and needles

Procedure:

-

To a dry Schlenk flask, add 5-bromo-1H-indole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).